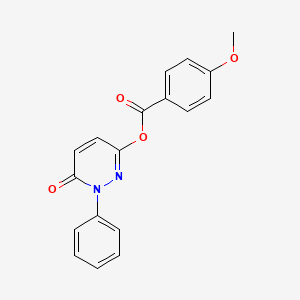

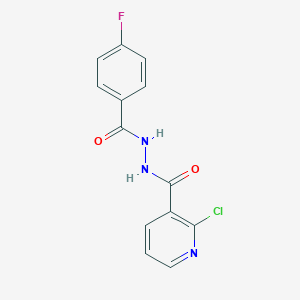

1-(4-Methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. Additionally, N-substituted derivatives are prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides. These synthetic pathways yield the desired compound, which can be characterized using techniques such as 1H-NMR , 13C-NMR , and mass spectrometry .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antibiotic Resistance

Sulfonamide antibiotics, due to their persistence in the environment, raise concerns regarding the propagation of antibiotic resistance. Research has explored the degradation of sulfonamides in Microbacterium sp. strain BR1, revealing an unusual degradation pathway initiated by ipso-hydroxylation, followed by fragmentation. This mechanism, resulting in the elimination of the sulfonamide antibiotics, could have implications for mitigating antibiotic resistance spread (Ricken et al., 2013).

Chemical Synthesis and Drug Development

Research in the field of chemical synthesis has identified novel pathways and derivatives for potential therapeutic applications. For example, compounds incorporating the benzimidazole sulfoxide motif have been shown to possess potent activity as H+/K+-ATPase inhibitors, useful in treating conditions like gastric acid secretion disorders. The precise control of pyridine pKa and the stabilization of these compounds under physiological conditions are critical for their activity and stability (Ife et al., 1989).

Material Science and Polymer Chemistry

In materials science, sulfonated polyimides containing benzimidazole groups have been synthesized for applications in fuel cells. These polymers exhibit significant proton conductivity and water stability, making them suitable for use as polyelectrolyte membranes in fuel cell technology. The development of such materials is crucial for advancing energy conversion and storage technologies (Chen et al., 2010).

Antimicrobial and Anticancer Research

The exploration of sulfonamide derivatives for antimicrobial and anticancer applications continues to be a significant area of research. Novel sulfonamide compounds have been evaluated for their antimicrobial activities, showing potential as treatments against various bacterial and fungal strains. Additionally, the synthesis and evaluation of naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated potent cytotoxic activity against cancer cell lines, indicating their promise as anticancer agents (Alsaedi et al., 2019; Ravichandiran et al., 2019).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-14(15-6-4-3-5-7-15)24-18-19-12-13-20(18)25(21,22)17-10-8-16(23-2)9-11-17/h3-11,14H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXSYJXUQRJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)